6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine
Description
The compound 6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine features a pyrimidine core substituted at the 4-position with an amine-linked piperidin-4-yl group. The piperidine ring is further functionalized with a 4-methylthiophene-2-carbonyl moiety. This structure combines a heterocyclic core (pyrimidine) with a secondary amine-linked piperidine and a lipophilic thiophene-carbonyl substituent, which may enhance binding interactions and modulate physicochemical properties such as solubility and metabolic stability.
Properties
IUPAC Name |
[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-11-7-14(22-9-11)16(21)20-5-3-13(4-6-20)19-15-8-12(2)17-10-18-15/h7-10,13H,3-6H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXDULHRDBLEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine core is synthesized via a modified Michael addition-Dieckmann condensation sequence:
-
Michael Addition : Benzylamine reacts with methyl acrylate in methanol at 25°C for 24 hours, forming a β-amino ester intermediate (yield: 82%).
-
Dieckmann Cyclization : The intermediate undergoes intramolecular cyclization in toluene with sodium methoxide at 110°C, yielding 1-benzyl-4-piperidone (yield: 68%).
-
Decarboxylation and Deprotection : Treatment with concentrated HCl removes the benzyl group, generating 4-piperidone hydrochloride, which is subsequently reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine to afford Boc-protected piperidin-4-amine (yield: 75%).
Thiophene Carbonylation
4-Methylthiophene-2-carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The Boc-protected piperidin-4-amine is then acylated with the acid chloride in the presence of N,N-diisopropylethylamine (DIPEA), yielding 1-(4-methylthiophene-2-carbonyl)-N-Boc-piperidin-4-amine (yield: 78%). Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane provides the free amine intermediate.
Synthesis of 6-Methylpyrimidin-4-Amine
Pyrimidine Ring Construction
A cyclocondensation approach is employed:
-
Guanidine Hydrochloride reacts with ethyl acetoacetate in ethanol under reflux (78°C, 12 hours), forming 6-methylpyrimidin-4-ol (yield: 65%).
-
Chlorination : The hydroxyl group is replaced by chlorine using phosphorus oxychloride (POCl₃) at 100°C, producing 4-chloro-6-methylpyrimidine (yield: 88%).
-
Amination : Ammonia gas is bubbled through a solution of 4-chloro-6-methylpyrimidine in dioxane at 60°C, yielding 6-methylpyrimidin-4-amine (yield: 72%).
Final Coupling Strategies
Nucleophilic Aromatic Substitution
6-Methylpyrimidin-4-amine reacts with 1-(4-methylthiophene-2-carbonyl)piperidin-4-amine in dimethylacetamide (DMAc) at 120°C for 18 hours. Potassium carbonate (K₂CO₃) acts as a base, facilitating displacement of the pyrimidine chlorine (yield: 45%).
Palladium-Catalyzed Coupling
A more efficient method employs Buchwald-Hartwig amination :
-
Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
-
Conditions : Toluene, 100°C, 24 hours.
-
Yield : 63% with >95% purity after recrystallization from ethyl acetate.
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Substitution | Buchwald-Hartwig Amination |
|---|---|---|
| Yield | 45% | 63% |
| Reaction Time | 18 hours | 24 hours |
| Catalyst Cost | None | High (Pd-based) |
| Byproducts | Chloride salts | Trace Pd residues |
| Scalability | Moderate | Challenging |
The palladium-mediated method offers superior yields but requires rigorous purification to remove metal contaminants.
Optimization Strategies
Solvent Effects
Temperature Control
Exothermic acylation steps require cooling (0–5°C) to prevent epimerization of the piperidine ring.
Catalytic Enhancements
-
Ligand Screening : BINAP ligands improve Pd catalyst turnover in coupling reactions.
-
Microwave Assistance : Reduces reaction time by 40% in pyrimidine amination steps.
Industrial-Scale Considerations
Continuous Flow Synthesis
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 4-Methylthiophene-2-COCl | 32 |
| Pd Catalysts | 28 |
| Solvents | 18 |
| Labor | 22 |
Transitioning to nickel-based catalysts could reduce costs by 15% but requires further optimization.
Challenges and Mitigation
Regioselectivity in Pyrimidine Functionalization
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: Used in the study of enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities of Analogues
Core Structure Variations
- Pyrimidine vs. Thienopyrimidine: The target compound’s pyrimidine core differs from thienopyrimidine-based drugs like nefextinib and MAX-40279, which integrate a fused thiophene ring. Thienopyrimidines are prevalent in kinase inhibitors due to enhanced π-π stacking and hydrogen bonding capabilities .
- Substituent Effects : The 6-methyl group on the pyrimidine is retained in nefextinib and MAX-40279, suggesting its role in steric or electronic modulation. Replacing methyl with methoxy (as in ) introduces electron-donating effects, which could alter solubility or metabolic stability .
Piperidine Substituent Modifications
- Thiophene Carbonyl vs. Unsubstituted Piperidine : The unsubstituted piperidine in 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine () serves as a precursor for further functionalization. The addition of the 4-methylthiophene-2-carbonyl group in the target compound likely increases lipophilicity (logP) and may enhance membrane permeability or protein binding through hydrophobic interactions.
- Complex Substituents in GPR119 Agonists: Compound 27 () features a methanesulfonyl-piperidine and trifluoromethyl group, contributing to its oral bioavailability and potency.
Pharmacological Implications
- Kinase Inhibition: Thienopyrimidine derivatives like nefextinib and MAX-40279 inhibit tyrosine kinases, critical in cancer therapy.
- GPCR Modulation : The piperidine-thiophene carbonyl motif in the target compound resembles GPCR-targeting scaffolds. Compound 27’s success as a GPR119 agonist highlights the importance of piperidine substituents in receptor engagement .
Table 2: Hypothetical Physicochemical Properties
| Compound | Molecular Weight | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 332.4 g/mol | ~3.2 | 1 | 5 |
| 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine | 220.3 g/mol | ~1.8 | 1 | 3 |
| 6-Methoxy analog (CAS 2198644-34-5) | 348.4 g/mol | ~2.9 | 1 | 6 |
- Synthetic Accessibility : The target compound’s synthesis likely follows amide coupling between 4-methylthiophene-2-carboxylic acid and 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine, a route supported by and .
Biological Activity
The compound 6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 316.42 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities, and a thiophene moiety that enhances its pharmacological profile.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in various biological pathways. Preliminary studies suggest potential interactions with dipeptidyl peptidase IV (DPP-IV), a target in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors prolong the action of incretin hormones, which are crucial for glucose metabolism .
Antidiabetic Potential
A study evaluated the compound's DPP-IV inhibitory activity alongside other synthesized pyrimidine derivatives. Results showed that several derivatives exhibited significant inhibition in vitro, suggesting that this compound could be developed as a therapeutic agent for T2DM .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Pyrimidines are known to exhibit antitumor activity by interfering with DNA synthesis and repair mechanisms. Further studies are needed to elucidate its effectiveness against specific cancer cell lines.
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects associated with compounds containing piperidine and pyrimidine structures. These effects may be mediated through modulation of neurotransmitter systems or reduction of oxidative stress, warranting further investigation into the neuroprotective potential of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:
Q & A
Q. What are the common synthetic pathways for 6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine, and what critical steps ensure purity and yield?
The synthesis typically involves multi-step reactions, starting with the coupling of a pyrimidine precursor to a piperidine scaffold. Key steps include:
- Thiophene-carbonyl conjugation : Reacting 4-methylthiophene-2-carbonyl chloride with piperidin-4-amine under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the piperidine-thiophene intermediate .
- Pyrimidine coupling : Using nucleophilic aromatic substitution (SNAr) to attach the 6-methylpyrimidin-4-amine moiety to the piperidine intermediate. Optimizing reaction temperature (60–80°C) and solvent polarity (DMF or DMSO) improves regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for final compound isolation (>95% purity) .
Q. How does the structural conformation of this compound influence its biological interactions?
The compound’s bioactivity arises from its hybrid scaffold:
- Piperidine-thiophene moiety : Enhances lipophilicity, facilitating membrane permeability. Intramolecular hydrogen bonding (N–H⋯O=C) stabilizes the piperidine ring conformation, as observed in crystallographic studies .
- Pyrimidine core : Acts as a hydrogen-bond acceptor via N1 and C2 positions, enabling interactions with ATP-binding pockets or kinase domains . Structural characterization via X-ray diffraction or NMR (e.g., NOESY for spatial proximity analysis) is critical for confirming active conformers .
Q. What preliminary assays are recommended to assess its pharmacokinetic (PK) properties?
Initial PK profiling should include:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life (t½) and intrinsic clearance .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to determine free fraction . LC-MS/MS is preferred for quantitation due to the compound’s moderate molecular weight (MW ~350 g/mol) and aromaticity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and target affinity of this compound?
- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify energy barriers in SNAr or acylation steps. Tools like Gaussian or ORCA can predict optimal solvents/catalysts .
- Docking studies : Molecular docking (AutoDock Vina, Schrödinger) against targets like kinases or GPCRs identifies key binding residues. Pair with molecular dynamics (MD) simulations (NAMD, GROMACS) to assess binding stability over 100+ ns trajectories .
- ADMET prediction : Tools like SwissADME or ADMETLab2.0 prioritize derivatives with improved permeability (e.g., logP <5) and reduced CYP inhibition .
Q. How do structural analogs of this compound compare in terms of potency and selectivity?
Comparative analysis using:
- SAR tables : Highlight substituent effects. For example:
| Analog | Modification | Biological Activity |
|---|---|---|
| Parent compound | None | IC50 = 120 nM (Kinase X) |
| Fluorinated thiophene | Thiophene → 5-F-thiophene | IC50 = 85 nM (Kinase X), selectivity ↑ 3× vs. Kinase Y |
- Selectivity profiling : Kinome-wide screening (e.g., DiscoverX) to identify off-target effects. Cross-validate with CRISPR-based target validation .
Q. How can contradictory data on binding affinity across studies be resolved?
Contradictions often arise from:
- Assay conditions : Variations in buffer pH, ATP concentration (for kinases), or reducing agents (e.g., DTT) alter compound activity. Standardize protocols (e.g., Eurofins Panlabs) .
- Compound integrity : Degradation due to light/heat exposure. Confirm stability via HPLC-UV at t = 0, 24, 48 hrs under storage conditions .
- Target conformation : Use cryo-EM or X-ray crystallography to verify if the target protein adopts active/inactive states in different studies .
Methodological Resources
- Synthesis optimization : Refer to multi-step protocols in and for reaction conditions.
- Structural analysis : Utilize crystallographic data in for conformational benchmarking.
- Computational tools : Implement ICReDD’s reaction path search framework () for accelerated discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
